4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether
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Overview
Description
4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether is a complex organic compound featuring a unique structure that combines adamantyl, triazolo, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether typically involves multiple steps:
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Formation of the Triazolo-Thiadiazole Core: : The synthesis begins with the preparation of the 1,2,4-triazolo[3,4-B][1,3,4]thiadiazole core. This is achieved by reacting 1-adamantylamine with carbon disulfide and hydrazine hydrate to form the intermediate thiadiazole, which is then cyclized with an appropriate triazole precursor under acidic conditions .
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Attachment of the Adamantyl Group: : The adamantyl group is introduced via a nucleophilic substitution reaction, where the triazolo-thiadiazole intermediate reacts with 1-bromoadamantane in the presence of a base such as potassium carbonate .
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Ether Formation: : The final step involves the formation of the ether linkage. This is typically achieved by reacting the phenolic hydroxyl group of the intermediate with methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolo-thiadiazole ring, potentially opening the ring structure and forming simpler derivatives.
Substitution: The phenyl methyl ether group can undergo nucleophilic substitution reactions, where the methyl ether can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Simplified triazolo-thiadiazole derivatives.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of triazolo-thiadiazole possess significant inhibitory effects against various bacterial and viral strains .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. The adamantyl group is known for enhancing the lipophilicity and membrane permeability of drugs, which can improve their efficacy .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether involves its interaction with various molecular targets. The triazolo-thiadiazole core can bind to enzymes and receptors, inhibiting their activity. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core but differ in their substituents, affecting their biological activities and applications.
Adamantyl-Containing Compounds: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral properties.
Uniqueness
4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether is unique due to the combination of the adamantyl group with the triazolo-thiadiazole core.
Properties
Molecular Formula |
C21H24N4OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H24N4OS/c1-26-17-4-2-13(3-5-17)9-18-22-23-20-25(18)24-19(27-20)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3 |
InChI Key |
BHMOYLVRDGFKPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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